molecular formula C8H3BrF4O2 B116208 6-Bromo-2,2,3,3-tetrafluorobenzodioxane CAS No. 141872-90-4

6-Bromo-2,2,3,3-tetrafluorobenzodioxane

Cat. No. B116208
M. Wt: 287.01 g/mol
InChI Key: NFBZNZNRSMRQDC-UHFFFAOYSA-N
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Description

6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound with the CAS Number: 141872-90-4 . It has a molecular weight of 287.01 g/mol . The IUPAC name for this compound is 6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is 1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a liquid at room temperature . It has a molecular weight of 287.01 g/mol .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry :

    • Microwave-assisted cyclization under mildly basic conditions has been explored for the synthesis of complex organic compounds, demonstrating the utility of bromo-substituted benzoates in organic synthesis (Dao et al., 2018).
    • Bromo-substituted compounds have been used to study steric effects in organic reactions, highlighting their role in influencing reaction pathways and outcomes (Schlosser et al., 2006).
  • Material Science and Photophysics :

    • Research on dibenzocyclooctatetraenes has shown that bromo-substituted compounds can exhibit dual emission and mechanofluorochromism, which are significant for developing new materials with unique optical properties (Nishida et al., 2016).
  • Environmental and Health Studies :

    • Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have focused on their health effects, highlighting the importance of understanding the environmental impact of brominated compounds (Birnbaum et al., 2003).
    • The formation of brominated pollutants during pyrolysis and combustion processes has been investigated, emphasizing the need for careful management of materials containing brominated compounds to minimize environmental hazards (Ortuño et al., 2014).
  • Advanced Organic Synthesis Techniques :

    • Innovative synthesis methods have been developed using bromo-substituted benzoic acids, showcasing the versatility of these compounds in constructing complex molecular structures (Schlosser & Heiss, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBZNZNRSMRQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380212
Record name 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2,3,3-tetrafluorobenzodioxane

CAS RN

141872-90-4
Record name 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
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